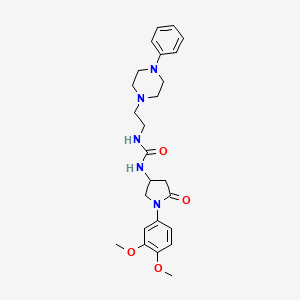![molecular formula C14H19NO3 B2686134 (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol CAS No. 864410-68-4](/img/structure/B2686134.png)
(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol: is a chemical compound with the molecular formula C14H19NO3 It is characterized by the presence of a benzo[d][1,3]dioxole moiety attached to a piperidine ring, which is further connected to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol typically involves the reaction of benzo[d][1,3]dioxole derivatives with piperidine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzo[d][1,3]dioxol-5-ylmethylpiperidin-2-yl aldehyde or carboxylic acid .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: In biological and medicinal research, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, making it a candidate for further drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mecanismo De Acción
The mechanism of action of (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol involves its interaction with specific molecular targets. In anticancer research, it has been found to induce cell cycle arrest and apoptosis in cancer cells. The compound targets microtubules, disrupting their assembly and leading to cell death .
Comparación Con Compuestos Similares
Indole Derivatives: Indole-3-acetic acid and its derivatives share structural similarities and exhibit diverse biological activities.
Benzo[d][1,3]dioxole Derivatives: Compounds like sesamolin also contain the benzo[d][1,3]dioxole moiety and are used in various applications.
Uniqueness: What sets (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol apart is its combination of the benzo[d][1,3]dioxole and piperidine moieties, which confer unique chemical and biological properties. This dual functionality allows for a wide range of applications in different fields.
Propiedades
IUPAC Name |
[1-(1,3-benzodioxol-5-ylmethyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-9-12-3-1-2-6-15(12)8-11-4-5-13-14(7-11)18-10-17-13/h4-5,7,12,16H,1-3,6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFONFNSZYRSLMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B2686054.png)
![4H,5H-[1,2,4]Triazolo[1,5-A]quinazolin-5-one](/img/structure/B2686055.png)
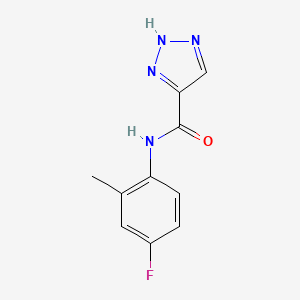
![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2686057.png)
![4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate](/img/structure/B2686058.png)
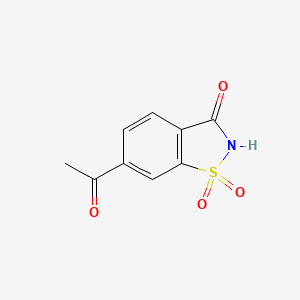
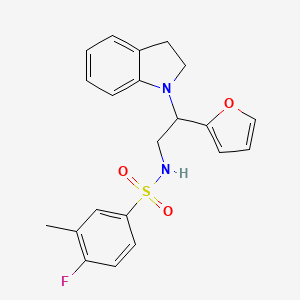

![3-methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde](/img/structure/B2686067.png)
![N-[(3-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2686068.png)
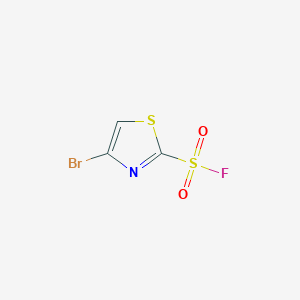
![N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide](/img/structure/B2686072.png)
